molecular formula C13H11BrCl2N2O2 B1397215 5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester CAS No. 1033586-30-9

5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester

Cat. No. B1397215
M. Wt: 378 g/mol
InChI Key: CEDFFAKCTATEAR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C13H11BrCl2N2O2. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a bromomethyl group, a dichlorophenyl group, and an ethyl ester group attached to the pyrazole ring.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (378 g/mol) and molecular formula (C13H11BrCl2N2O2). Other properties such as melting point, boiling point, and density were not specified in the sources I have access to .

Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical compound 5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester serves as a versatile precursor in synthetic chemistry, facilitating the synthesis of a wide range of pyrazole derivatives. Martins et al. (2013) demonstrated its utility in synthesizing 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through cyclocondensation reactions, highlighting its role in producing 3-azidomethyl and 3-aminomethyl pyrazole derivatives, showcasing its versatility in nucleophilic substitution reactions (Martins et al., 2013).

Optical and Electronic Applications

Chandrakantha et al. (2013) explored the optical nonlinearity of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, identifying compounds with potential for optical limiting applications. This study underscores the significance of such derivatives in developing materials for photonics and optoelectronics, emphasizing their role in enhancing the optical properties of materials (Chandrakantha et al., 2013).

Material Science and Corrosion Inhibition

Pyrazole derivatives, including those based on the structure of interest, have been evaluated for their efficacy as corrosion inhibitors. Herrag et al. (2007) investigated the use of pyrazole derivatives for steel protection in hydrochloric acid, revealing their potential to significantly reduce corrosion rates. Such studies highlight the application of these compounds in industrial settings, where corrosion resistance is crucial for maintaining the integrity of metal components (Herrag et al., 2007).

Structural and Molecular Studies

The structural characterization of pyrazole derivatives provides insights into their molecular properties and potential applications. Viveka et al. (2016) detailed the synthesis, structural analysis, and theoretical investigations of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, offering a comprehensive understanding of its chemical behavior and interactions at the molecular level. Such research contributes to the broader application of these compounds in pharmaceuticals, materials science, and chemistry (Viveka et al., 2016).

properties

IUPAC Name

ethyl 5-(bromomethyl)-1-(2,6-dichlorophenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrCl2N2O2/c1-2-20-13(19)11-6-8(7-14)18(17-11)12-9(15)4-3-5-10(12)16/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDFFAKCTATEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)CBr)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrCl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromomethyl-1-(2,6-dichloro-phenyl)-1H-pyrazole-3-carboxylic acid ethyl ester

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 2 L flask was charged with 44.6 g of 1-(2,6-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester (133 mmol), 28.43 g of N-bromosuccinimide, 0.80 g of benzoyl peroxide and 1 L of carbon tetrachloride. The resulting solution was placed under a high intensity lamp for 2 hours. The resulting solution was allowed to cool to room temperature, filtered through a pad of celite. The filtrate was then concentrated in vacuo and the crude bromide was passed through a plug of silica using 40% EtOAc:hexane and recrystallized from heptane-ethanol to afford 5-bromomethyl-1-(2,6-dichlorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester was recovered as a tan solid (19.3 g, 38%); 1H NMR (400 MHz, CDCl3): δ 7.45 (m, 4H), 7.05 (s, 1H), 6.77 (s 0.2H starting material), 4.43 (q, J=7.07 Hz 2H), 4.27 (s, 2.16H), 2.14 (s, 0.6H starting material); 1.41 (t, J=7.07 Hz 3H), MS (ES): 399 [M+Na]+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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